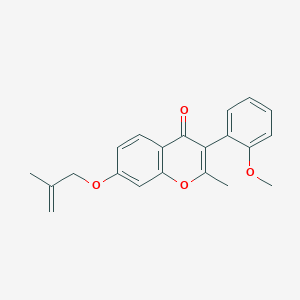

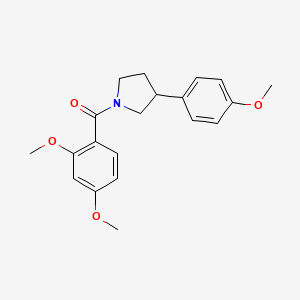

3-(2-methoxyphenyl)-2-methyl-7-((2-methylallyl)oxy)-4H-chromen-4-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “3-(2-methoxyphenyl)-2-methyl-7-((2-methylallyl)oxy)-4H-chromen-4-one” is a type of organic compound. It contains a chromen-4-one moiety, which is a common structural feature in many natural products and pharmaceuticals . The methoxy and methylallyl groups attached to the phenyl and chromen moieties, respectively, could potentially influence the compound’s physical, chemical, and biological properties.

Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the chromen-4-one core and the attached groups. The chromen-4-one moiety is a common structural feature in many natural products and pharmaceuticals, and its reactivity has been studied in various chemical reactions .Scientific Research Applications

Antibacterial Activity

Research on 4-hydroxy-chromen-2-one derivatives, closely related to the queried compound, demonstrates significant antibacterial effects. Studies have synthesized and characterized various compounds for their antibacterial activity against strains such as Staphylococcus aureus, E. coli, and Bacillus cereus, showing high levels of bacteriostatic and bactericidal activity. These findings suggest potential applications in developing new antibacterial agents (Behrami & Dobroshi, 2019).

Phototransformation and Novel Synthesis

The phototransformation of chromen-4-ones has been explored, indicating regioselective photocyclisation and dealkoxylation properties. This research outlines the formation of exotic tetracyclic scaffolds upon UV light irradiation, suggesting applications in synthesizing novel organic compounds with unique structures (Khanna et al., 2015).

Antimicrobial and Antifungal Activity

Novel chromen-2-one derivatives have been synthesized and demonstrated significant antimicrobial and antifungal activities. This includes the development of compounds showing comparable or superior effectiveness to standard treatments, highlighting their potential in treating various infections (Mandala et al., 2013).

Photovoltaic Applications

Chromen-2-one-based organic dyes have been investigated for their electronic and photovoltaic properties, especially in applications for dye-sensitized solar cells. This research demonstrates the potential of chromen-2-one derivatives in improving light-capturing and electron injection capabilities, thus enhancing photoelectric conversion efficiency in solar energy technologies (Gad et al., 2020).

Anticoagulant Activities

Isoxazoline chromene derivatives exhibit notable anticoagulant activities, suggesting potential therapeutic applications in preventing blood clots. This synthesis and pharmacological evaluation of new compounds underscore the versatility of chromen-2-one derivatives in medical applications, specifically in managing conditions requiring anticoagulation therapy (Zghab et al., 2017).

properties

IUPAC Name |

3-(2-methoxyphenyl)-2-methyl-7-(2-methylprop-2-enoxy)chromen-4-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20O4/c1-13(2)12-24-15-9-10-17-19(11-15)25-14(3)20(21(17)22)16-7-5-6-8-18(16)23-4/h5-11H,1,12H2,2-4H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMDMBEMLICOQRR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)C2=C(O1)C=C(C=C2)OCC(=C)C)C3=CC=CC=C3OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(2-methoxyphenyl)-2-methyl-7-((2-methylallyl)oxy)-4H-chromen-4-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-(4-fluorophenyl)-4-methoxyquinolin-6-yl]-N'-(3-methylphenyl)urea](/img/structure/B2977229.png)

![N-(benzo[d]thiazol-2-yl)-1,2,3,4-tetrahydroisoquinoline-8-carboxamide dihydrochloride](/img/structure/B2977230.png)

![1-[2-(2-Hydroxyethoxy)-2-(thiophen-2-yl)ethyl]-3-(2-methoxyethyl)urea](/img/structure/B2977231.png)

![[5-(2-Methoxy-5-nitrophenyl)-2-furyl]methanol](/img/structure/B2977239.png)

![1-(4-tert-butylphenyl)-3-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}urea](/img/structure/B2977244.png)

![4-[(Pyrido[2,3-d]pyrimidin-4-ylamino)methyl]oxan-4-ol](/img/structure/B2977246.png)